molecular formula C10H16O3 B15315164 Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate

Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate

Cat. No.: B15315164
M. Wt: 184.23 g/mol
InChI Key: MALYQKJSHBQPFW-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of 1-oxaspiro[2.3]hexane-5-carboxylic acid as a starting material. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

While specific industrial production methods for tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
  • 1-oxaspiro[2.3]hexane-5-carbonitrile

Uniqueness

Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is unique due to its tert-butyl ester group, which imparts different chemical properties compared to its methyl or nitrile counterparts

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3

InChI Key

MALYQKJSHBQPFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CO2

Origin of Product

United States

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